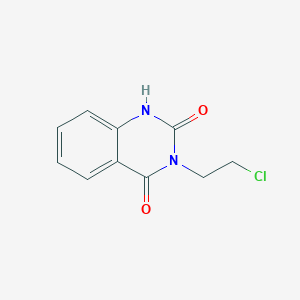

3-(2-Chloroethyl)quinazoline-2,4(1h,3h)-dione

Description

3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione (CAS 5081-87-8) is a quinazoline derivative with a molecular formula of C10H9ClN2O2 and a molecular weight of 224.64 g/mol. It is characterized by a chloroethyl substituent at the 3-position of the quinazoline-2,4-dione scaffold. The compound has a density of 1.358 g/cm³ and a melting point of 194–197°C . It serves as a critical intermediate in synthesizing ketanserin, a serotonin antagonist used for hypertension and cardiovascular diseases . Its reactivity is attributed to the electron-withdrawing chlorine atom, which facilitates nucleophilic substitution reactions, making it valuable in medicinal chemistry .

Properties

IUPAC Name |

3-(2-chloroethyl)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c11-5-6-13-9(14)7-3-1-2-4-8(7)12-10(13)15/h1-4H,5-6H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFSVCPXNLEACG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057757 | |

| Record name | 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5081-87-8 | |

| Record name | 3-(2-Chloroethyl)-2,4(1H,3H)-quinazolinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5081-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Chloroethyl)(1H,3H)quinazoline-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005081878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-chloroethyl)(1H,3H)quinazoline-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Ethyl-2-Aminobenzoate-Based Cyclization

A widely cited method involves the reaction of ethyl-2-aminobenzoate with ethyl chloroformate and ethanolamine. This one-pot process proceeds via sequential acylation and cyclization steps, yielding 3-(2-chloroethyl)quinazoline-2,4(1H,3H)-dione in 86% isolated yield. Ethyl methyl ketone serves as the solvent, with sodium carbonate facilitating deprotonation and cyclization. The chloroethyl group is introduced through nucleophilic substitution, where ethanolamine reacts with the intermediate acyl chloride.

Critical parameters include:

Anthranilic Acid Derivatives

One-Pot Synthesis Approaches

Table 1: Key Parameters for DMAP-Catalyzed Synthesis

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | DMAP (0.1 equiv) | 92 |

| Solvent | Acetonitrile | 94 |

| Temperature | Microwave (180°C) | 92 |

| Reaction Time | 30 minutes | 92 |

Solvent-Less Fusion Method

Industrial-Scale Synthesis

A solvent-free approach synthesizes this compound hydrochloride by fusing dihydro-5H-oxazolo[2,3-b]quinazolin-5-one with 4-(parafluorobenzoyl)piperidine hydrochloride at 180°C for 30 minutes. This method eliminates solvent waste and simplifies purification, achieving >95% purity. The absence of solvent reduces energy costs and aligns with green chemistry principles.

Comparative Analysis of Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chloroethyl group on the quinazoline core is highly reactive in nucleophilic substitution (SN2) reactions. This enables diverse derivatization for drug discovery and material science applications.

Key Examples:

-

Reaction with Piperidine Derivatives :

Reacting with 4-(parafluorobenzoyl)piperidine (3 ) in ethyl methyl ketone (MEK) under basic conditions (Na₂CO₃) yields ketanserin (a serotonin antagonist), achieving 87% yield . -

Ammonia/Alkylamine Substitution :

The chloroethyl group reacts with ammonia or primary/secondary amines (e.g., methylamine, benzylamine) in polar aprotic solvents (e.g., DMF, THF) to form aminoethyl derivatives .

Oxidation and Reduction Reactions

The quinazoline-2,4-dione scaffold undergoes redox modifications under controlled conditions:

- Selective Reduction : LiAlH₄ reduces carbonyl groups to alcohols, but harsh conditions risk ring cleavage.

Cyclization Reactions

The compound participates in cyclization to form polyheterocyclic systems:

-

With Thioureas :

Reacting with thiourea derivatives (e.g., phenylthiourea) in ethanol under reflux forms 1,3-thiazolidinone -fused quinazolines . -

Intramolecular Cyclization :

Heating in DMF with K₂CO₃ generates dihydrooxazoloquinazolinones , valuable in antitumor research .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

- Suzuki-Miyaura Reaction :

Using arylboronic acids (e.g., phenylboronic acid) and Pd(PPh₃)₄ in toluene/water produces biarylquinazolines .

Hydrolysis and Esterification

- Acidic Hydrolysis :

HCl (6M) hydrolyzes the dione ring to anthranilic acid derivatives . - Esterification :

Methanol/H₂SO₄ converts carboxylic acid intermediates into methyl esters for further functionalization .

Critical Reaction Data Table

Mechanistic Insights

Scientific Research Applications

Antitumor Activity

Research indicates that quinazoline-2,4(1H,3H)-diones, including 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione, exhibit significant antitumor properties. A study evaluated the growth inhibition of multiple human tumor cell lines and found that certain derivatives demonstrated potent activity. The structure-activity relationship (SAR) analysis revealed that specific substitutions at various positions on the quinazoline scaffold were crucial for enhancing antitumor efficacy.

Key Findings:

- Compounds with chlorophenethylureido at the D3 position showed optimal activity.

- Substitutions at the D2 position (3-position) with o- or m-chlorophenethyl groups resulted in the most potent compounds.

- The average logGI50 values for selected compounds were reported as follows:

| Compound | Average logGI50 |

|---|---|

| 60 | -6.1 |

| 65 | -6.13 |

| 69 | -6.44 |

| 72 | -6.39 |

| 86 | -6.45 |

These findings suggest that modifications to the quinazoline structure can significantly influence biological activity, making it a promising scaffold for developing new anticancer agents .

TRPC5 Modulation

Another notable application of quinazoline derivatives is their role as modulators of TRPC5 (transient receptor potential cation channel subfamily C member 5). A patent describes novel quinazoline derivatives that act on this target, indicating potential therapeutic uses in conditions related to TRPC5 dysregulation . The modulation of TRPC channels is crucial in various physiological processes, including calcium signaling, which can impact numerous cellular functions.

Chromatographic Techniques

The compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A specific method utilizing a Newcrom R1 HPLC column has been developed for the separation of this compound. This method employs a mobile phase consisting of acetonitrile and water with phosphoric acid, which can be substituted with formic acid for mass spectrometry applications.

Method Details:

- Column Type: Newcrom R1 HPLC column

- Mobile Phase: Acetonitrile (MeCN), water, phosphoric acid (or formic acid)

- Particle Size: Smaller 3 µm particles for UPLC applications

- Applications: Suitable for pharmacokinetics and isolation of impurities .

Synthesis and Characterization

The synthesis of quinazoline-2,4-diones has been optimized using DMAP-catalyzed methods. This approach allows for efficient one-pot synthesis while maintaining structural diversity . The ability to synthesize these compounds effectively is crucial for their further application in drug development and research.

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Anticancer Activity

- 3-(2-Chloroethyl)quinazoline-2,4-dione: Limited direct data, but its structural analogs (e.g., 3-substituted derivatives 2c, 4b, 4e) exhibit dual c-Met/VEGFR-2 kinase inhibition (IC50 values < 100 nM), comparable to cabozantinib .

- 3-(2-Morpholino-2-oxoethyl)quinazoline-2,4-dione (2f): Higher solubility (LogP = 1.2) and oral bioavailability than chloroethyl derivatives due to morpholine substitution .

Antibacterial and Antiviral Activity

Antidiabetic Activity

- 3-Propylquinazoline-2,4-dione and 3-cyclohexylquinazoline-2,4-dione exhibited α-amylase/α-glucosidase inhibition (IC50 ~10 µM), highlighting the importance of non-polar substituents . Chloroethyl’s polarity may reduce efficacy in this context.

Physicochemical and Pharmacokinetic Properties

- The hydroxyethyl derivative’s higher solubility (LogP = 0.85) makes it preferable for formulations, while dimethoxy derivatives balance lipophilicity and bioactivity .

Biological Activity

3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, recognized for its diverse biological activities. This compound features a chloroethyl group attached to the quinazoline core, which enhances its reactivity and potential therapeutic applications. Its chemical formula is . Research has demonstrated significant antitumor, antimicrobial, and antiviral properties associated with this compound.

Antitumor Activity

Several studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis.

- Cell Lines Tested : The compound has been evaluated against multiple cancer types, including:

- Ehrlich Ascites Carcinoma

- Sarcoma-180

- Breast cancer

- Hepatocellular carcinoma

In one study, derivatives of quinazoline compounds exhibited significant activity against these cell lines, suggesting that modifications to the core structure can enhance efficacy against specific cancers .

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated in relation to both Gram-positive and Gram-negative bacteria.

- Mechanism : The compound acts as an inhibitor of bacterial gyrase and DNA topoisomerase IV, critical enzymes for bacterial DNA replication and repair. This mechanism is similar to that of fluoroquinolone antibiotics.

- Activity Results : In vitro studies using the Agar well diffusion method found that while most derivatives displayed moderate activity, some showed promising results against resistant bacterial strains .

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| This compound | Gram-positive bacteria | Moderate |

| This compound | Gram-negative bacteria | Moderate |

Antiviral Activity

Research has also explored the antiviral capabilities of this compound. Notably, it has been tested against viruses such as vaccinia and adenovirus.

- Findings : In a study focusing on structure-activity relationships (SAR), certain derivatives exhibited strong inhibitory effects against these viruses with EC50 values significantly lower than those of standard antiviral drugs like Cidofovir .

| Virus | Compound | EC50 (µM) |

|---|---|---|

| Vaccinia | 24b11 | 1.7 |

| Adenovirus | 24b13 | 6.2 |

Metabolic Pathway Insights

Further investigations into the metabolic pathways involving this compound have identified it as a metabolite in the metabolism of related non-steroidal anti-inflammatory drugs (NSAIDs). This suggests potential implications for drug interactions and therapeutic efficacy in clinical settings.

Q & A

Q. What are the standard synthetic routes for 3-(2-chloroethyl)quinazoline-2,4(1H,3H)-dione, and how are toxicity concerns addressed?

The compound is traditionally synthesized via anthranilic acid derivatives reacting with chlorosulfonyl isocyanate or phosgene, but these methods involve toxic reagents and generate hazardous waste . A safer approach involves cyclization of 2-anthranilic acid ethyl ester with ethyl chloroformate in xylene, followed by reaction with 2-aminoethanol to introduce the chloroethyl group . Solvent choice (e.g., xylene) and controlled reaction conditions mitigate intermediate instability.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- NMR (¹H/¹³C) to confirm substitution patterns and purity.

- FT-IR for identifying carbonyl (C=O) and amine (N-H) stretches.

- X-ray crystallography to resolve the quinazoline-dione core and chloroethyl conformation, as demonstrated in related quinazoline derivatives .

- HPLC-MS for purity assessment and detecting byproducts.

Q. What are the primary biological targets of quinazoline-2,4(1H,3H)-dione derivatives?

These derivatives are explored as kinase inhibitors (e.g., c-Met/VEGFR-2) and PARP-1/2 inhibitors, with antitumor activity linked to DNA repair pathway disruption . The chloroethyl group may enhance electrophilic reactivity, improving target binding .

Q. How should researchers handle safety risks associated with this compound?

- Storage : Keep in a sealed container at 2–8°C, away from moisture .

- Handling : Use PPE (gloves, goggles) in a fume hood. The compound’s T/Xn hazard classification indicates acute toxicity and irritancy .

- Waste disposal : Neutralize with alkaline solutions before incineration.

Advanced Research Questions

Q. How can green chemistry principles improve the synthesis of quinazoline-2,4(1H,3H)-diones?

Catalytic CO₂ fixation offers a sustainable alternative. For example:

- CO₂ cyclization : 2-Aminobenzonitrile reacts with CO₂ under alcohol-amine catalysis in water, yielding the quinazoline-dione core without phosgene .

- Heterogeneous catalysis : Amine-functionalized MCM-41 mesoporous silica enables recyclable, solvent-free synthesis with >90% yield over five cycles .

Q. What computational tools are used to predict the pharmacokinetics of 3-substituted derivatives?

- SwissADME : Predicts solubility (LogS), bioavailability (Lipinski’s rules), and blood-brain barrier penetration .

- Molecular docking (MOE/AutoDock) : Models interactions with PARP-1’s NAD⁺-binding domain, guiding substituent optimization .

- MD simulations : Assess binding stability of the chloroethyl group in enzymatic pockets .

Q. How do structural modifications (e.g., chloroethyl vs. hydroxyethyl) impact bioactivity?

- Chloroethyl : Enhances electrophilicity, enabling covalent binding to cysteine residues in kinases (e.g., c-Met).

- Hydroxyethyl : Improves solubility but reduces target affinity. In PARP inhibitors, replacing chloroethyl with piperazine increases selectivity by 10-fold .

- SAR studies : Substituents at position 3 are critical; bulky groups hinder PARP-1 binding, while electron-withdrawing groups (e.g., Cl) stabilize π-π stacking .

Q. What strategies resolve contradictions in catalytic efficiency reported for CO₂-based syntheses?

Discrepancies arise from CO₂ pressure (1–5 bar), catalyst loading (5–20 mol%), and solvent polarity. For reproducibility:

- Optimize using a Box-Behnken design to evaluate pressure, temperature, and catalyst interactions .

- Characterize catalyst stability via XRD/TGA to detect deactivation (e.g., amine leaching in MCM-41) .

Q. What analytical challenges arise in stability studies, and how are they addressed?

- Hydrolysis : The chloroethyl group degrades in aqueous media (pH > 7). Use HPLC-DAD to monitor degradation products like quinazoline-2,4-dione .

- Thermal decomposition : TGA-DSC reveals decomposition onset at 195°C; store below 25°C to prevent dimerization .

Q. Beyond oncology, what emerging applications exist for this scaffold?

- Antiviral agents : Derivatives inhibit human dihydroorotate dehydrogenase (DHODH), a target in viral replication .

- Agrochemicals : Chloroethyl-substituted analogs show herbicidal activity by disrupting plant cell division .

Methodological Notes

- Synthetic protocols : Prioritize CO₂-based routes for scalability and sustainability .

- Data validation : Cross-reference crystallographic data (CCDC) with in-house results to confirm substituent geometry .

- Controlled release : The chloroethyl group’s reactivity necessitates inert-atmosphere techniques during functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.